molecular formula C13H21N5O2S B4348833 1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-N,5-dimethylpyrazole-4-sulfonamide

1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-N,5-dimethylpyrazole-4-sulfonamide

Cat. No.: B4348833
M. Wt: 311.41 g/mol
InChI Key: DKMXZKUCMWPLTO-UHFFFAOYSA-N
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Description

1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-N,5-dimethylpyrazole-4-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-N,5-dimethylpyrazole-4-sulfonamide typically involves multi-step reactions. One common method includes the cyclocondensation of appropriate hydrazines with 1,3-diketones or their equivalents. The reaction conditions often require the use of acidic or basic catalysts and may involve heating to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-N,5-dimethylpyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-N,5-dimethylpyrazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-N,5-dimethylpyrazole-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-pyrazole-3-carboxamide
  • 1-methyl-1H-pyrazole-4-sulfonamide
  • 1-phenyl-1H-pyrazole-5-carboxylic acid

Uniqueness

1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-N,5-dimethylpyrazole-4-sulfonamide is unique due to its specific substitution pattern and the presence of both ethyl and sulfonamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-N,5-dimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2S/c1-5-17-8-7-12(15-17)10-16(4)21(19,20)13-9-14-18(6-2)11(13)3/h7-9H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMXZKUCMWPLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CN(C)S(=O)(=O)C2=C(N(N=C2)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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